

# GSK3179106: A Technical Guide to a Gut-Restricted RET Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | GSK3179106 |           |
| Cat. No.:            | B8067863   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

GSK3179106 is a potent and selective, orally active, small-molecule inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1][2][3][4] Developed by GlaxoSmithKline, this compound has been investigated primarily for its potential therapeutic application in irritable bowel syndrome (IBS).[1] Its mechanism of action centers on the modulation of enteric nervous system (ENS) signaling, which is implicated in the pathophysiology of IBS, particularly in visceral hypersensitivity. GSK3179106 is designed to be gut-restricted, minimizing systemic exposure and potential side effects.

## **Chemical Structure and Properties**

**GSK3179106** is a complex heterocyclic molecule. Its chemical structure and key properties are summarized in the table below.



| Property          | Value                          | Reference    |
|-------------------|--------------------------------|--------------|
|                   | 4-(4-ethoxy-1,6-dihydro-6-oxo- |              |
|                   | 3-pyridinyl)-2-fluoro-N-[5-    |              |
| IUPAC Name        | (2,2,2-trifluoro-1,1-          |              |
|                   | dimethylethyl)-3-isoxazolyl]-  |              |
|                   | benzeneacetamide               |              |
| Molecular Formula | C22H21F4N3O4                   |              |
| Molecular Weight  | 467.41 g/mol                   |              |
| CAS Number        | 1627856-64-7                   |              |
|                   | O=C(NC1=NOC(C(C)(C)C(F)        | -            |
| SMILES            | (F)F)=C1)CC2=CC=C(C(C(OC       |              |
|                   | C)=C3)=CNC3=O)C=C2F            |              |
| Appearance        | Solid powder                   | <del>.</del> |
| Solubility        | Soluble in DMSO (10 mM)        |              |

# **Mechanism of Action and Signaling Pathway**

**GSK3179106** functions as a potent inhibitor of RET, a receptor tyrosine kinase crucial for the development and maintenance of the enteric nervous system. The RET signaling pathway is activated by glial cell line-derived neurotrophic factor (GDNF) family ligands (GFLs), which bind to GFRα co-receptors, leading to the dimerization and autophosphorylation of RET. This initiates downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which are involved in neuronal survival, differentiation, and plasticity. In the context of IBS, hyperactivity of the RET signaling pathway in the gut is thought to contribute to visceral hypersensitivity. **GSK3179106** competitively binds to the ATP-binding site of the RET kinase domain, preventing its phosphorylation and subsequent activation of downstream signaling.





Click to download full resolution via product page

**Caption:** RET signaling pathway and inhibition by **GSK3179106**.



# Biological Activity In Vitro Activity

The inhibitory activity of **GSK3179106** has been characterized in various in vitro assays, demonstrating its high potency and selectivity for RET kinase.

| Assay Type                              | Target/Cell Line                         | IC50    | Reference |
|-----------------------------------------|------------------------------------------|---------|-----------|
| Biochemical Assay                       | Human RET                                | 0.4 nM  |           |
| Biochemical Assay                       | Rat RET                                  | 0.2 nM  |           |
| Cellular Assay (RET<br>Phosphorylation) | SK-N-AS cells                            | 4.6 nM  | -         |
| Cellular Assay (RET Phosphorylation)    | TT cells                                 | 11.1 nM | -         |
| Cellular Assay<br>(Proliferation)       | TT cells (RET-<br>dependent)             | 25.5 nM | -         |
| Cellular Assay<br>(Proliferation)       | SK-N-AS, A549 cells<br>(RET-independent) | >10 μM  | -         |

## **In Vivo Activity**

Preclinical studies in rodent models of visceral hypersensitivity, a key feature of IBS, have demonstrated the efficacy of **GSK3179106** in reducing pain responses.

| Animal Model                                               | Dosing                                                | Effect                                                                      | Reference |
|------------------------------------------------------------|-------------------------------------------------------|-----------------------------------------------------------------------------|-----------|
| Rat model of acetic acid-induced visceral hypersensitivity | 3 or 10 mg/kg, orally,<br>twice daily for 3.5<br>days | Reduced visceromotor<br>response (VMR) to<br>colorectal distension<br>(CRD) |           |
| Rat model of acetic acid-induced visceral hypersensitivity | 10 mg/kg                                              | 34-43% inhibition in VMR to CRD                                             |           |



## **Experimental Protocols**

The following are representative methodologies for the key experiments used to characterize **GSK3179106**. These protocols are generalized and may not reflect the exact procedures used in every study.

## **Biochemical RET Kinase Assay**

This assay quantifies the direct inhibition of RET kinase activity by **GSK3179106** in a cell-free system.

#### Materials:

- Recombinant human RET kinase domain
- Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- ATP
- Peptide substrate (e.g., a poly-Glu-Tyr peptide)
- GSK3179106 (in DMSO)
- 384-well plates
- ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

#### Procedure:

- Prepare serial dilutions of GSK3179106 in DMSO and then dilute in kinase buffer.
- Add a solution of RET kinase and the peptide substrate to the wells of a 384-well plate.
- Add the diluted GSK3179106 or DMSO (vehicle control) to the wells.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).



- Stop the reaction and measure the amount of ADP produced using a luminescence-based detection system like ADP-Glo™.
- Calculate the percentage of inhibition for each concentration of GSK3179106 and determine the IC50 value using non-linear regression analysis.

## **Cellular RET Phosphorylation Assay**

This assay measures the ability of **GSK3179106** to inhibit the autophosphorylation of RET in a cellular context.

#### Materials:

- Human cell lines expressing RET (e.g., TT or SK-N-AS cells)
- Cell culture medium and supplements
- **GSK3179106** (in DMSO)
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Antibodies: anti-phospho-RET (e.g., pY905), anti-total-RET
- Western blot or ELISA reagents and equipment

#### Procedure:

- Seed cells in multi-well plates and allow them to adhere overnight.
- Treat the cells with various concentrations of GSK3179106 or DMSO for a specified period (e.g., 2 hours).
- Lyse the cells using ice-cold lysis buffer.
- Determine the protein concentration of the cell lysates.
- Analyze the levels of phosphorylated and total RET protein using Western blotting or a sandwich ELISA.



- For Western blotting, separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific primary and secondary antibodies.
- Quantify the band intensities and normalize the phosphorylated RET signal to the total RET signal.
- Determine the IC50 value for the inhibition of RET phosphorylation.

# In Vivo Visceromotor Response (VMR) to Colorectal Distension (CRD) in Rats

This in vivo assay assesses visceral pain and the analgesic effects of **GSK3179106**.

#### Materials:

- Male Sprague-Dawley rats
- GSK3179106
- Vehicle control
- Colorectal distension balloon catheter
- Pressure transducer and data acquisition system
- Electromyography (EMG) electrodes and recording system

#### Procedure:

- Induce visceral hypersensitivity in rats (e.g., via intra-colonic administration of a mild irritant like acetic acid).
- Administer GSK3179106 or vehicle orally at the desired dose and schedule.
- Under light anesthesia, insert a lubricated balloon catheter into the descending colon and rectum.
- Implant EMG electrodes into the abdominal musculature to record the VMR.



- Allow the animals to recover from anesthesia.
- Perform graded colorectal distension by inflating the balloon to various pressures (e.g., 20, 40, 60, 80 mmHg) for a set duration (e.g., 20 seconds) with a rest period in between.
- Record the EMG activity during the baseline and distension periods.
- Quantify the VMR by calculating the area under the curve (AUC) of the EMG recording during distension and subtracting the baseline activity.
- Compare the VMR between the GSK3179106-treated and vehicle-treated groups to determine the analgesic effect.

## Conclusion

**GSK3179106** is a highly potent and selective RET kinase inhibitor with a promising preclinical profile for the treatment of irritable bowel syndrome. Its gut-restricted nature and demonstrated efficacy in animal models of visceral hypersensitivity highlight its potential as a targeted therapy with a favorable safety profile. The experimental methodologies outlined in this guide provide a framework for the further investigation and characterization of **GSK3179106** and other novel RET inhibitors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. benchchem.com [benchchem.com]
- 2. 2.4. The Visceromotor Response (VMR) to Colorectal Distension (CRD) [bio-protocol.org]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. The visceromotor response to colorectal distention fluctuates with the estrous cycle in rats
   PMC [pmc.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [GSK3179106: A Technical Guide to a Gut-Restricted RET Kinase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8067863#gsk3179106-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com